O,O-Diethyl Dithiophosphate-d10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

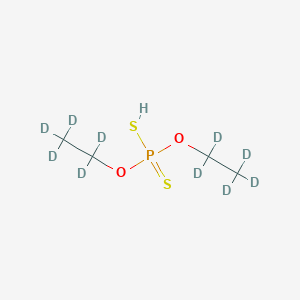

O,O-Diethyl Dithiophosphate-d10 is a deuterated organophosphorus compound with the molecular formula C4H4D10NO2PS2. It is a stable isotope-labeled compound used in various scientific research applications. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the non-deuterated version, O,O-Diethyl Dithiophosphate. This modification allows for more precise analytical studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

O,O-Diethyl Dithiophosphate-d10 can be synthesized by treating phosphorus pentasulfide with deuterated ethanol (C2D5OD). The reaction proceeds as follows:

P2S5+4C2D5OD→2(C2D5O)2PS2H+H2S

This reaction involves the substitution of hydrogen atoms with deuterium atoms, resulting in the deuterated compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of deuterated ethanol is crucial in maintaining the deuterium labeling, which is essential for its applications in research.

Chemical Reactions Analysis

Types of Reactions

O,O-Diethyl Dithiophosphate-d10 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphorothioates.

Reduction: Reduction reactions can convert it back to its thiophosphate form.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under mild conditions.

Major Products Formed

Oxidation: Phosphorothioates

Reduction: Thiophosphates

Substitution: Various substituted phosphorodithioates

Scientific Research Applications

O,O-Diethyl Dithiophosphate-d10 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used in NMR spectroscopy to study the structure and dynamics of molecules.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetics to understand drug metabolism.

Industry: Applied in the development of lubricants and additives for industrial applications.

Mechanism of Action

The mechanism of action of O,O-Diethyl Dithiophosphate-d10 involves its interaction with various molecular targets. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing for precise structural analysis. In biological systems, the compound can be metabolized, and its deuterium labeling helps trace its metabolic pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

O,O-Diethyl Dithiophosphate: The non-deuterated version of the compound.

Dimethyl Dithiophosphoric Acid: Another organophosphorus compound with similar chemical properties.

Zinc Dithiophosphate: A derivative used as an oil additive.

Uniqueness

O,O-Diethyl Dithiophosphate-d10 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for more precise NMR spectroscopy and metabolic tracing, making it a valuable tool in scientific research.

Biological Activity

O,O-Diethyl Dithiophosphate-d10 (DEDTP-d10) is a deuterated variant of O,O-Diethyl Dithiophosphate (DEDTP), an organophosphate compound primarily used as an intermediate in the production of agricultural insecticides. Understanding its biological activity is crucial due to its implications in toxicology, environmental science, and pharmacology. This article reviews the biological activity of DEDTP-d10, focusing on its metabolic pathways, toxicity, and effects on biological systems.

Chemical Structure and Properties

DEDTP-d10 is characterized by the following chemical structure:

- Molecular Formula : C4H9O2PS2

- CAS Number : 298-06-6

- Appearance : Colorless liquid

- Hazard Classification : Toxic by inhalation, skin contact, and ingestion; causes burns; very toxic to aquatic organisms.

The synthesis of DEDTP involves the reaction of phosphorus pentasulfide with ethanol, resulting in a compound that exhibits significant biological activity due to its ability to interact with various biochemical pathways.

Metabolism and Pharmacokinetics

Research indicates that DEDTP-d10 undergoes rapid biotransformation in biological systems. The metabolic pathways are critical for understanding its biological activity and potential toxicity. Key findings include:

- Metabolites : DEDTP can be metabolized into several products, including diethyl phosphate (DEP) and dimethyl dithiophosphate (DMDTP), which are also neurotoxic organophosphates.

- Clearance Rates : Studies have shown that the clearance rates of organophosphates, including DEDTP, vary significantly based on dosage. For instance, in high-dose studies, the clearance rate was observed at approximately 22.27 µL/min/mg compared to 24.56 µL/min/mg in low-dose studies, indicating a monophasic decay pattern for most compounds tested .

Toxicological Effects

The toxicological profile of DEDTP-d10 is primarily linked to its action as an acetylcholinesterase inhibitor. This mechanism leads to the accumulation of acetylcholine at synaptic clefts, resulting in overstimulation of cholinergic receptors. The following effects have been documented:

- Acute Toxicity : Symptoms of acute exposure include headaches, dizziness, muscle twitching, and respiratory distress. Ingestion of less than 40 grams can be fatal due to severe damage to internal organs .

- Chronic Effects : Long-term exposure has been associated with neurological disorders, respiratory issues, and potential carcinogenic effects .

Case Studies

Several case studies illustrate the biological impact of DEDTP and its metabolites:

- Malathion Exposure : A study on malathion (which metabolizes into DEDTP) reported significant neurotoxic effects in Bubalus bubalis (water buffalo), highlighting the enzyme inhibition leading to various physiological disturbances .

- Pediatric Studies : Research involving children exposed to organophosphates showed detectable levels of urinary metabolites like DEDTP. Despite high exposure rates, no significant behavioral issues were directly linked to organophosphate metabolites .

Data Tables

The following table summarizes key pharmacokinetic parameters and toxicological data for DEDTP-d10:

| Parameter | Value |

|---|---|

| Molecular Weight | 202.26 g/mol |

| LD50 (rat) | < 40 g/kg |

| Clearance Rate (high dose) | 22.27 µL/min/mg |

| Clearance Rate (low dose) | 24.56 µL/min/mg |

| Major Metabolites Detected | DEP, DMDTP |

Properties

Molecular Formula |

C4H11O2PS2 |

|---|---|

Molecular Weight |

196.3 g/mol |

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D2 |

InChI Key |

IRDLUHRVLVEUHA-MWUKXHIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])S |

Canonical SMILES |

CCOP(=S)(OCC)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.